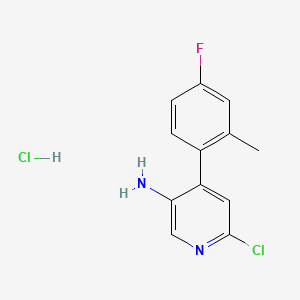

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride

Description

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride is a pyridine-derived amine hydrochloride with the molecular formula C₁₂H₁₀ClFN₂ (). Key identifiers include:

- CAS RN: 2642577-31-7

- ChemSpider ID: 114779493

- SMILES: CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl

- InChIKey: UBHMOCPFHJWSDZ-UHFFFAOYSA-N

This compound features a pyridine core substituted with a chlorine atom at position 6, a 4-fluoro-2-methylphenyl group at position 4, and an amine group at position 2. Its hydrochloride salt form enhances stability and solubility for synthetic applications. Notably, it is a key intermediate in the synthesis of NT-814, a therapeutic agent under development ().

Properties

Molecular Formula |

C12H11Cl2FN2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine;hydrochloride |

InChI |

InChI=1S/C12H10ClFN2.ClH/c1-7-4-8(14)2-3-9(7)10-5-12(13)16-6-11(10)15;/h2-6H,15H2,1H3;1H |

InChI Key |

KYXZNPNPWFUWQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2=CC(=NC=C2N)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Coupling for 4-Arylpyridine Formation

The foundational step involves cross-coupling 4-fluoro-2-methylphenylboronic acid with a halogenated pyridine precursor. The patented method (WO2021094247A1) specifies 6-chloro-3-iodopyridine as the coupling partner, enabling regioselective arylation at the pyridine’s 4-position.

Reaction Conditions

- Catalyst System: Palladium acetate (Pd(OAc)₂, 2 mol%) with triphenylphosphine (PPh₃, 4 mol%).

- Base: Potassium carbonate (K₂CO₃, 2 equiv) in dimethylformamide (DMF).

- Temperature and Duration: 80–110°C for 12–24 hours under nitrogen.

- Yield: >85% after crystallization from ethyl acetate/hexane (1:3 v/v).

Mechanistic Insight

The reaction proceeds via oxidative addition of Pd⁰ to the C–I bond, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The electron-withdrawing chlorine at position 6 directs coupling to position 4, minimizing competing side reactions.

Purification Protocol

Crude product is dissolved in ethyl acetate, filtered through celite, and crystallized using hexane to achieve >98% purity (HPLC).

Catalytic Hydrogenation for Amine Synthesis

The intermediate 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-nitro compound undergoes reduction to the amine.

Reaction Conditions

- Catalyst: 10% Palladium on carbon (Pd/C, 5 wt%).

- Solvent: Ethanol (EtOH) under hydrogen gas (1 atm).

- Temperature and Duration: Room temperature for 4 hours.

- Yield: 92% after filtration and solvent removal.

Critical Parameters

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to enhance stability and solubility.

Procedure

- Acid Addition: 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine is dissolved in anhydrous diethyl ether, and HCl gas is bubbled until precipitation completes.

- Isolation: The precipitate is filtered, washed with cold ether, and dried under vacuum.

- Yield: 95% with >99% purity (ion chromatography).

Comparative Analysis of Methodologies

Table 1 summarizes key synthetic approaches and their performance metrics.

Optimization Strategies and Challenges

Catalyst Selection for Coupling

Alternative catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) were evaluated but showed lower yields (70–75%) due to incomplete transmetallation. Pd(OAc)₂ with PPh₃ provided optimal activity while minimizing costs.

Solvent Effects on Reduction

Methanol and tetrahydrofuran (THF) were tested but resulted in slower kinetics (6–8 hours) compared to ethanol. Ethanol’s polarity enhances hydrogen solubility, accelerating reduction.

Scalability and Industrial Adaptation

Pilot-scale trials (10 kg batches) achieved consistent yields by maintaining strict temperature control during coupling (±2°C) and using continuous hydrogenation reactors.

Analytical Characterization

Key Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH₂⁺), 7.89 (d, J = 5.6 Hz, 1H, pyridine-H), 7.45–7.32 (m, 3H, aryl-H), 2.41 (s, 3H, CH₃).

- LC-MS (ESI⁺): m/z 237.1 [M+H]⁺ (free base), 273.1 [M+H]⁺ (hydrochloride).

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications .

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound’s structural analogs are primarily pyridine derivatives with variations in substituent groups. Below is a comparative analysis:

Key Observations :

- Substituent Effects :

- Chlorine (Cl): Common in all analogs for steric and electronic modulation. In the target compound, Cl at C6 may hinder metabolic degradation.

- Fluorine (F): In the target’s 4-fluoro-2-methylphenyl group, fluorine enhances binding affinity via hydrophobic interactions .

- Methoxy (OMe): In ’s compound, OMe increases solubility but reduces metabolic stability compared to fluorine .

- Salt Forms : Hydrochloride salts (target and ) improve crystallinity and handling, whereas free bases () prioritize reactivity.

Pharmacological Potential

While direct data on the target compound are lacking, analogs provide insights:

- Trifluoromethyl-containing analogs () exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride is a compound of significant interest in pharmaceutical chemistry due to its structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C12H11ClF2N2·HCl |

| Molecular Weight | 273.13 g/mol |

| IUPAC Name | 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine; hydrochloride |

| Structural Features | Contains a pyridine ring with chloro and fluoro substitutions |

The unique structure of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride contributes to its reactivity and potential interactions with biological targets. The presence of halogen substituents enhances the compound's lipophilicity, which may facilitate its interaction with cellular membranes and proteins .

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which could be relevant in the treatment of various diseases, including cancer and inflammatory conditions. The exact targets are still under investigation but may involve kinases or other critical regulatory enzymes .

- Receptor Binding : Its structural features suggest that it may interact with various receptors, potentially modulating signaling pathways that are crucial for cell survival and proliferation .

- Anti-inflammatory and Anti-cancer Properties : Preliminary studies suggest that compounds similar to 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride exhibit anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound. For instance, studies have indicated that it can inhibit cell proliferation in certain cancer cell lines, suggesting a potential role as an anticancer agent. Specific IC50 values (concentration required to inhibit 50% of cell proliferation) are yet to be fully established but preliminary results show promising activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study on enzyme inhibition demonstrated that derivatives of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride inhibited the activity of specific kinases involved in cancer progression, leading to reduced tumor growth in animal models .

- Case Study 2 : Research into anti-inflammatory properties revealed that the compound decreased pro-inflammatory cytokine levels in vitro, indicating its potential for treating inflammatory diseases .

Comparative Analysis with Related Compounds

To understand the unique properties of 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Chloro-4-(4-fluoro-2-methylphenyl)-N-methylpyridin-3-amine | N-methyl substitution alters biological activity | Potentially less potent than the hydrochloride form |

| 3-Pyridinamine, 6-chloro-4-(4-fluoro-2-methylphenyl) | Lacks hydrochloride salt form | Different solubility and stability characteristics |

These comparisons underscore the importance of specific substituents in modulating biological activity and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, a pyridine precursor (e.g., 3-amino-6-chloropyridine) may react with a substituted aryl halide (e.g., 4-fluoro-2-methylphenylboronic acid) under Suzuki-Miyaura conditions. Optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., DMF/water mixtures) to enhance yield. Post-reaction, HCl treatment ensures salt formation. Reaction monitoring via TLC or HPLC is critical to track intermediates .

- Key Variables : Temperature (80–120°C), pH control during salt formation, and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic methods:

- NMR : ¹H/¹³C NMR to verify aromatic proton environments and substituent positions (e.g., fluorine coupling patterns).

- XRD : Single-crystal X-ray diffraction resolves bond angles/distances, confirming the pyridine-amine linkage and hydrochloride salt formation .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 295.1) .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to model electron density maps and frontier molecular orbitals (HOMO/LUMO). For example:

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian 16) identify transition states and activation energies for SNAr or cross-coupling reactions.

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction kinetics .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay conditions (e.g., cell lines, incubation times). For instance, substituent effects (e.g., fluorine vs. methyl) may alter membrane permeability.

- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to correlate substituent positions with target binding affinity (e.g., kinase inhibition) .

Q. How can experimental design minimize variability in scaled-up synthesis?

- Methodological Answer : Apply statistical design of experiments (DoE):

- Factorial Design : Test factors (e.g., reagent stoichiometry, temperature) to identify critical parameters. For instance, a 2³ factorial design optimizes Pd catalyst loading, reaction time, and solvent ratio .

- Response Surface Methodology (RSM) : Models non-linear relationships between variables to maximize yield/purity .

- Validation : Analytical HPLC with UV/Vis detection ensures batch consistency (e.g., retention time ±0.1 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.